

TTT-3002 Profiling and Kinase Inhibition Data

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Compound Focus: TTT 3002

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TTT-3002 is characterized as a potent and relatively selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) [1]. The quantitative profiling data for this inhibitor is summarized in the table below.

Table 1: In Vitro Kinase Inhibition Profile of TTT-3002 [1]

LRRK2 Variant	IC ₅₀ (nM)	Experimental Context
LRRK2 (Wild-Type)	0.70 nM	In vitro kinase assay using LRRKtide substrate
LRRK2 (G2019S)	0.70 nM	In vitro kinase assay using LRRKtide substrate
LRRK2 (R1441C)	1.2 nM	In vitro kinase assay using LRRKtide substrate

Additional profiling against a panel of 140 kinases indicated that TTT-3002 maintains good selectivity at low nanomolar concentrations, though selectivity decreases at higher concentrations (above 10-100 nM) [1].

Experimental Workflow for In Vitro Kinase Assay

Below is a generalized protocol for measuring the IC₅₀ of a kinase inhibitor like TTT-3002, based on the methods used in the identified research [1].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TTT-3002 against various LRRK2 variants.

Materials:

- **Recombinant Protein:** GST-tagged LRRK2 (residues 970–2527) encompassing wild-type, G2019S, and R1441C variants.
- **Inhibitor:** TTT-3002, dissolved in DMSO to create a high-concentration stock solution.
- **Substrate:** LRRKtide, a specific peptide substrate for LRRK2.
- **Cofactor:** Adenosine triphosphate (ATP).
- **Detection Reagents:** Components for detecting phosphate transfer, such as those for an ADP-Glo Kinase Assay.
- **Equipment:** Multi-well plate, pipettes, plate reader or luminescence detector.

Procedure:

- **Inhibitor Dilution:** Prepare a serial dilution of TTT-3002 in DMSO, then further dilute in the assay buffer to create a concentration series covering a broad range (e.g., from 10 μ M down to 0.1 nM). Maintain a constant final concentration of DMSO (e.g., 1%) across all samples to avoid solvent effects.
- **Reaction Setup:** In a 96-well plate, combine the following components for each reaction:
 - LRRK2 enzyme (at a reported final concentration of 3–8 nM in the cited study)
 - TTT-3002 inhibitor at the desired concentration or vehicle control (DMSO)
 - LRRKtide substrate
 - ATP (at a concentration near the K_m for the enzyme)
- **Incubation:** Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination and Detection:** Stop the reaction by adding an equal volume of ADP-Glo Reagent. After incubating to deplete remaining ATP, add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-driven luminescence signal. The generated light signal is inversely proportional to kinase activity.
- **Data Analysis:** Normalize the luminescence readings from inhibitor-treated wells to the average of the DMSO control (100% activity) and blank (0% activity) wells. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data with a four-parameter logistic curve to calculate the IC_{50} value.

TTT-3002 LRRK2 Signaling Pathway

The diagram below illustrates the molecular mechanism of TTT-3002 based on the available literature.

Important Information Constraints and Recommendations

Please note a significant discrepancy between your query and the available data:

- **Primary Research Context:** The searched scientific literature exclusively discusses TTT-3002 as a **potent LRRK2 inhibitor investigated for Parkinson's disease**, with no mention of its use for bone marrow blast inhibition or in hematological cancers [1] [2].

For your research on targeting bone marrow blasts, the following FLT3 inhibitors are highly relevant and have established protocols in Acute Myeloid Leukemia (AML) [3] [4]:

- **Midostaurin:** Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4].
- **Gilteritinib:** Approved as monotherapy for relapsed/refractory FLT3-mutated AML [4].
- **Quizartinib:** Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [4].

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References

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2. Recent advances in targeting LRRK2 for Parkinson's disease ... [translational-medicine.biomedcentral.com]
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4. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

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